![molecular formula C6H12Cl2O2Si B14163973 Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate CAS No. 4074-06-0](/img/structure/B14163973.png)
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate: is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable precursor with dichloromethylsilane. One common method is the hydrosilylation of an unsaturated ester with dichloromethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: The silicon center can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are silanols (oxidation) or silanes (reduction).
Wissenschaftliche Forschungsanwendungen
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and as a crosslinking agent in the manufacture of silicone elastomers
Wirkmechanismus
The mechanism by which methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate exerts its effects involves the reactivity of the silicon center. The dichloromethylsilyl group can undergo nucleophilic substitution, hydrolysis, and other reactions, allowing it to interact with various molecular targets. These reactions can modify the properties of the target molecules, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(methyl)phenylsilane: This compound has a phenyl group instead of a propanoate ester and is used in similar applications.
Chloromethyldichloromethylsilane: This compound has a chloromethyl group instead of a propanoate ester and is used as an intermediate in organic synthesis
Uniqueness
Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate is unique due to the presence of both a dichloromethylsilyl group and a propanoate ester. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
4074-06-0 |
|---|---|
Molekularformel |
C6H12Cl2O2Si |
Molekulargewicht |
215.15 g/mol |
IUPAC-Name |
methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-5(6(9)10-2)4-11(3,7)8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
SKKYDEPISCENHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](C)(Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


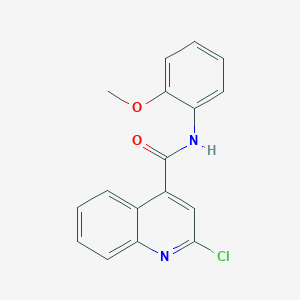
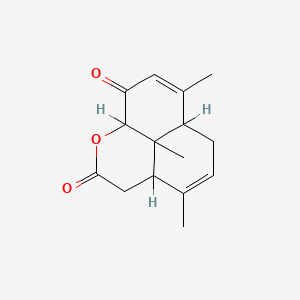
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
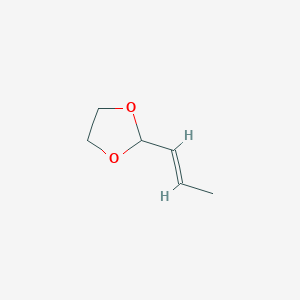

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
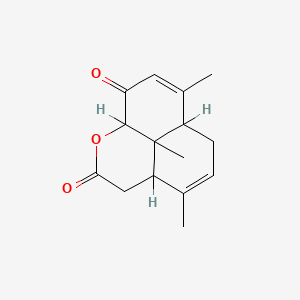
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

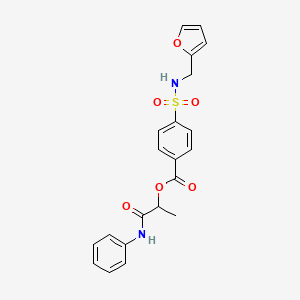

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

